

EBI-2511: A Potent and Orally Active EZH2 Inhibitor Targeting H3K27 Trimethylation

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Compound of Interest

Compound Name: EBI-2511

Cat. No.: B607256

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in epigenetic regulation through the trimethylation of histone H3 at lysine 27 (H3K27me3). This epigenetic mark is associated with transcriptional repression and is implicated in the pathogenesis of various cancers, including non-Hodgkin's lymphoma. **EBI-2511** has emerged as a highly potent and orally bioavailable small molecule inhibitor of EZH2, demonstrating significant anti-tumor activity in preclinical models. This technical guide provides a comprehensive overview of **EBI-2511**, with a specific focus on its mechanism of action, its effects on H3K27 trimethylation, and detailed experimental protocols for its evaluation.

Core Mechanism of Action

EBI-2511 exerts its anti-tumor effects by directly inhibiting the methyltransferase activity of EZH2. As a key component of the PRC2 complex, EZH2 is responsible for transferring a methyl group from S-adenosyl-L-methionine (SAM) to histone H3 at lysine 27. The resulting H3K27me3 mark serves as a docking site for other repressive protein complexes, leading to chromatin compaction and gene silencing. In various cancers, overexpression or activating mutations of EZH2 lead to aberrant gene silencing, including the repression of tumor suppressor genes.

EBI-2511 competitively binds to the SAM-binding pocket of EZH2, preventing the methylation of H3K27. This leads to a global reduction in H3K27me3 levels, thereby reactivating the expression of silenced tumor suppressor genes and inducing anti-proliferative effects in cancer cells dependent on EZH2 activity.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of **EBI-2511**.

Table 1: In Vitro Potency of **EBI-2511**

Assay	Cell Line	IC50 (nM)	Reference Compound (EPZ-6438) IC50 (nM)
EZH2 Enzymatic Assay	-	4 (for EZH2 A667G mutant)	-
Cell Proliferation	Pfeiffer	6	-
Cell Proliferation	WSU-DLCL2	55	-
H3K27me3 Inhibition	Pfeiffer	8	~24

Table 2: In Vivo Efficacy of **EBI-2511** in Pfeiffer Xenograft Model^[1]

Treatment Group	Dose (mg/kg, p.o., once daily)	Tumor Growth Inhibition (%)
EBI-2511	10	28
EBI-2511	30	83
EBI-2511	100	97
EPZ-6438 (Reference)	100	-

Note: At the 100 mg/kg dose, **EBI-2511** showed superior antitumor efficacy compared to EPZ-6438.^[1]

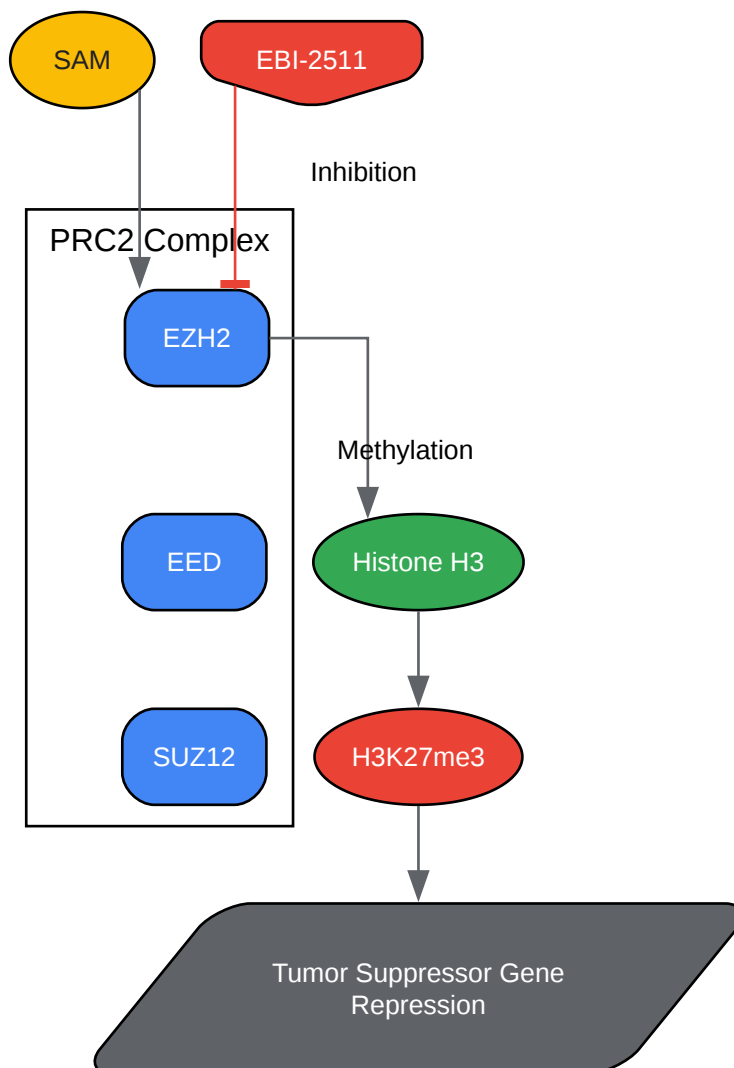
Table 3: Pharmacokinetic Properties of **EBI-2511**

Species	Administration Route	Dose (mg/kg)	Bioavailability (%)
Rat	p.o.	5	9
Mouse	p.o.	10	16

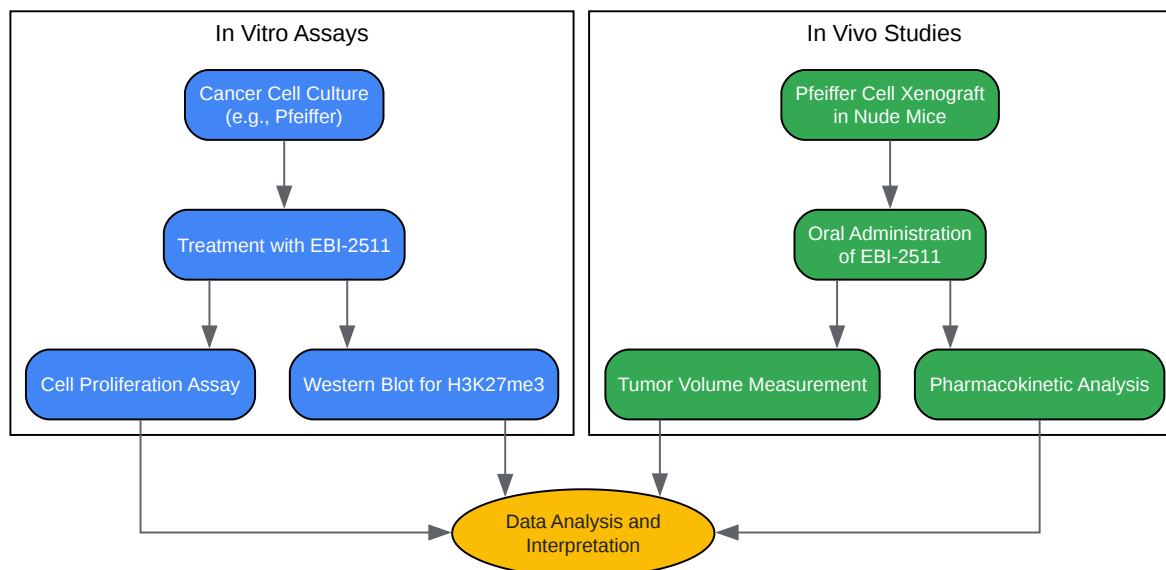
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **EBI-2511** and a general workflow for its evaluation.

Mechanism of Action of EBI-2511

[Click to download full resolution via product page](#)Mechanism of Action of **EBI-2511**

General Experimental Workflow for EBI-2511 Evaluation

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General Experimental Workflow

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of **EBI-2511**.

H3K27 Trimethylation Inhibition Assay (Western Blot)

This protocol is designed to assess the effect of **EBI-2511** on cellular H3K27me3 levels.

- Cell Culture and Treatment:
 - Culture Pfeiffer cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
 - Seed cells at an appropriate density and allow them to adhere overnight.

- Treat cells with varying concentrations of **EBI-2511** or vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).
- Histone Extraction:
 - Harvest cells by centrifugation and wash with ice-cold PBS.
 - Lyse cells with a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl₂, 1 mM DTT, and protease inhibitors).
 - Isolate nuclei by centrifugation and resuspend in 0.4 N H₂SO₄.
 - Incubate on ice for 30 minutes to extract histones.
 - Centrifuge to pellet debris and precipitate histones from the supernatant with trichloroacetic acid (TCA).
 - Wash the histone pellet with ice-cold acetone and air dry.
 - Resuspend the histone pellet in deionized water.
- Western Blotting:
 - Quantify protein concentration using a BCA assay.
 - Separate equal amounts of histone proteins (e.g., 15 µg) on an SDS-PAGE gel (e.g., 15%) and transfer to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody against H3K27me3 (e.g., Cell Signaling Technology, #9733) and a loading control (e.g., anti-histone H3, Abcam, ab1791) overnight at 4°C.
 - Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

Pfeiffer Xenograft Mouse Model

This protocol outlines the in vivo evaluation of **EBI-2511**'s anti-tumor efficacy.

- Animal Model:
 - Use female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
 - House animals in a specific pathogen-free (SPF) environment.
- Tumor Implantation:
 - Harvest Pfeiffer cells during their logarithmic growth phase.
 - Resuspend cells in a mixture of serum-free medium and Matrigel (1:1 ratio).
 - Subcutaneously inject approximately 5×10^6 to 10×10^6 cells into the right flank of each mouse.
- Treatment:
 - Monitor tumor growth regularly using calipers (Tumor volume = $(\text{length} \times \text{width}^2)/2$).
 - When tumors reach a predetermined size (e.g., 150-200 mm³), randomize mice into treatment and control groups.[\[1\]](#)
 - Prepare **EBI-2511** in a suitable vehicle (e.g., 0.5% methylcellulose in water).
 - Administer **EBI-2511** or vehicle control orally once daily for the duration of the study (e.g., 21 days).[\[1\]](#)
 - Monitor animal body weight and general health throughout the study.
- Endpoint Analysis:
 - At the end of the study, euthanize the mice and excise the tumors.

- Measure the final tumor weight and volume.
- Tumor tissues can be further processed for pharmacodynamic marker analysis (e.g., H3K27me3 levels by Western blot or immunohistochemistry).

Conclusion

EBI-2511 is a promising EZH2 inhibitor with potent and selective activity against H3K27 trimethylation. Its favorable oral bioavailability and significant in vivo anti-tumor efficacy make it a strong candidate for further clinical development in the treatment of EZH2-driven malignancies. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the therapeutic potential of **EBI-2511** and other EZH2 inhibitors.

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References

- 1. Discovery of EBI-2511: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin's Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
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